molecular formula C19H14BrIN2O3S B11519401 (5E)-5-[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11519401
M. Wt: 557.2 g/mol
InChI Key: MLADWLCXBCSSBJ-VGOFMYFVSA-N
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Description

The compound (5E)-5-[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule characterized by its unique structure, which includes bromine, iodine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions The initial step often includes the halogenation of a phenolic compound to introduce bromine and iodine atoms This is followed by a condensation reaction with a suitable aldehyde to form the methylidene group

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is crucial. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfanylidene group, converting it to a thiol or sulfide.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s halogenated phenyl group is of interest for studying halogen bonding interactions in biomolecules. It can also serve as a probe for investigating enzyme-substrate interactions.

Medicine

Medically, the compound is being explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.

Industry

In the industrial sector, the compound’s unique electronic properties make it a candidate for use in organic electronics and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The compound exerts its effects through multiple mechanisms, depending on the application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of halogen atoms can enhance its binding affinity to certain biological targets through halogen bonding. The sulfanylidene group can participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in organic synthesis with keto-enol tautomerism.

    Disilanes: Organosilicon compounds with Si-Si bonds, used in materials science.

Uniqueness

The uniqueness of (5E)-5-[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its combination of halogenated phenyl and sulfanylidene groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H14BrIN2O3S

Molecular Weight

557.2 g/mol

IUPAC Name

(5E)-5-[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H14BrIN2O3S/c1-9-3-4-13(5-10(9)2)23-18(26)14(17(25)22-19(23)27)7-11-6-12(20)8-15(21)16(11)24/h3-8,24H,1-2H3,(H,22,25,27)/b14-7+

InChI Key

MLADWLCXBCSSBJ-VGOFMYFVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)Br)I)O)/C(=O)NC2=S)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)Br)I)O)C(=O)NC2=S)C

Origin of Product

United States

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